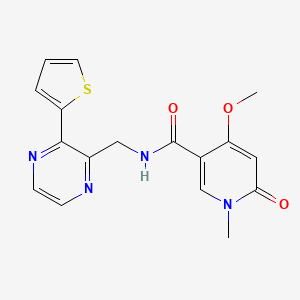
4-methoxy-1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methoxy-1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine derivatives. These derivatives are known for their diverse biological activities, including potential therapeutic applications in various fields such as oncology and infectious diseases. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic benefits, and relevant case studies.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O3S |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 2034613-52-8 |
Structural Characteristics
The compound features a dihydropyridine core, which is often associated with various biological activities. The presence of the thiophene and pyrazine moieties enhances its potential interactions with biological targets, making it an interesting candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can modulate their activity, leading to various pharmacological effects.
Potential Therapeutic Effects
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. The structural features allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes.
- Anticancer Properties : Research indicates that compounds within the dihydropyridine class can influence cell proliferation and apoptosis in cancer cells. Specific studies have highlighted the compound's ability to induce cell cycle arrest and promote apoptosis in various cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological effects of similar dihydropyridine derivatives:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a related dihydropyridine derivative exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. The mechanism was linked to the inhibition of specific kinases involved in cell survival pathways .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Candida albicans. Results indicated that modifications to the thiophene ring enhanced antibacterial activity significantly .
In Vitro and In Vivo Studies
In vitro assays have shown promising results regarding the compound's efficacy against various cancer cell lines. For instance, treatment with this compound led to a reduction in cell viability by over 50% in certain cancer types after 48 hours of exposure.
In vivo studies are still limited but are crucial for understanding pharmacokinetics and therapeutic potential. Early animal model trials suggest favorable bioavailability and low toxicity profiles, indicating potential for further development .
属性
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-21-10-11(13(24-2)8-15(21)22)17(23)20-9-12-16(19-6-5-18-12)14-4-3-7-25-14/h3-8,10H,9H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNYWWRPXPSOFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














